molecular formula C5H6F2O2 B2725582 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid CAS No. 2247657-28-7

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

Cat. No.: B2725582
CAS No.: 2247657-28-7
M. Wt: 136.10 g/mol
InChI Key: AVEOEYKDGIQSBO-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound features a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring provides structural rigidity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid include:

Properties

CAS No.

2247657-28-7

Molecular Formula

C5H6F2O2

Molecular Weight

136.10 g/mol

IUPAC Name

(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m0/s1

InChI Key

AVEOEYKDGIQSBO-STHAYSLISA-N

Isomeric SMILES

C[C@H]1[C@@H](C1(F)F)C(=O)O

SMILES

CC1C(C1(F)F)C(=O)O

Canonical SMILES

CC1C(C1(F)F)C(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.